molecular formula C20H17ClN2O2 B2766987 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-14-0

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2766987
CAS No.: 946301-14-0
M. Wt: 352.82
InChI Key: DYUJHDUUVXMUME-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, 3-chloro-2-methylbenzaldehyde, and dihydropyridine derivatives. The reaction conditions may involve:

    Condensation reactions: Combining benzylamine with 3-chloro-2-methylbenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with dihydropyridine derivatives in the presence of catalysts such as Lewis acids.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The benzyl and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, Grignard reagents.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl or chloro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(3-chloro-2-methylphenyl)pyrrolidin-3-amine
  • N~1~-benzyl-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the dihydropyridine core and the combination of benzyl and chloro substituents. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-17(21)10-5-11-18(14)22-19(24)16-9-6-12-23(20(16)25)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUJHDUUVXMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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